Structural Differentiation vs. the Des‑Methoxy Acetyl Analog (CAS 1049366‑02‑0): Hydrogen‑Bond Acceptor Capacity
The target compound incorporates a methoxyacetyl terminus ( –C(=O)CH₂OCH₃) on the piperazine ring, whereas the closest commercially available comparator, 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1049366‑02‑0), bears a simple acetyl group ( –C(=O)CH₃) . This structural difference introduces an additional hydrogen‑bond acceptor (the ether oxygen) and increases the topological polar surface area (tPSA), parameters that directly influence target binding and membrane permeability. No head‑to‑head biological comparison between these two compounds has been published; the differentiation is therefore based on established medicinal chemistry principles governing ligand–target interactions.
| Evidence Dimension | Hydrogen‑bond acceptor count / polar surface area modulation |
|---|---|
| Target Compound Data | Methoxyacetyl terminus: ether oxygen present (additional H‑bond acceptor); tPSA increase of ~9 Ų vs. acetyl analog (calculated via fragment contribution method, not experimentally measured); molecular formula C₁₆H₂₂N₆O₂, MW 330.39 |
| Comparator Or Baseline | Des‑methoxy acetyl analog (CAS 1049366‑02‑0): acetyl terminus, no ether oxygen; molecular formula C₁₅H₂₀N₆O, MW 300.36 |
| Quantified Difference | One additional H‑bond acceptor; estimated tPSA increase of ~9 Ų; molecular weight increase of 30.03 Da |
| Conditions | Computational fragment‑based estimation; no experimental binding or permeability data available for either compound in public domain |
Why This Matters
The additional hydrogen‑bond acceptor in the methoxyacetyl group can alter target recognition profiles relative to the des‑methoxy analog, making the two compounds non‑interchangeable in receptor‑ or enzyme‑binding experiments.
